Cy5 tetrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

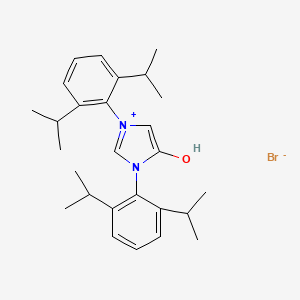

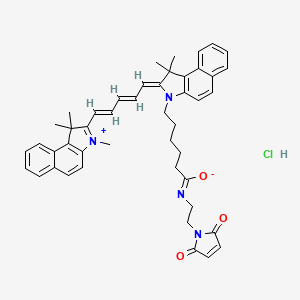

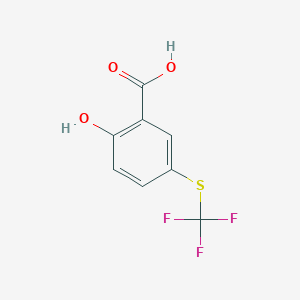

Cy5 tetrazine is a molecule used in biochemistry for fluorescence imaging and other fluorescence-based biochemical analysis . It is widely used for labeling peptides, proteins, and oligos . The molecule contains a tetrazine moiety, which reacts with a trans-cyclooctene (TCO) functionalized molecule, forming a stable conjugate via a dihydropyrazine moiety .

Synthesis Analysis

The synthesis of Cy5 tetrazine involves a reaction between a tetrazine-functionalized molecule and a TCO-functionalized molecule . This reaction forms a stable conjugate via a dihydropyrazine moiety . The inverse electron demand Diels–Alder (IEDDA) reaction between 1,2,4,5-tetrazine and strained alkene (such as trans-cyclooctene, TCO) is a well-established bioorthogonal reaction .Molecular Structure Analysis

The molecular weight of Cy5 tetrazine is 1136.50 . The molecule has an excitation wavelength of 651 nm and an emission wavelength of 670 nm . The quantum yield of Cy5 tetrazine is 0.271, 0.42 .Chemical Reactions Analysis

The main chemical reaction involving Cy5 tetrazine is the inverse electron demand Diels–Alder (IEDDA) reaction . In this reaction, a tetrazine-functionalized molecule reacts with a TCO-functionalized molecule, forming a stable conjugate via a dihydropyrazine moiety .Physical And Chemical Properties Analysis

Cy5 tetrazine has a molecular weight of 1136.50 . It has an excitation wavelength of 651 nm and an emission wavelength of 670 nm . The quantum yield of Cy5 tetrazine is 0.271, 0.42 . The molecule is soluble in water .Applications De Recherche Scientifique

Bioorthogonal Chemistry

Cy5 tetrazine plays a significant role in bioorthogonal chemistry . It is used in inverse electron demand Diels–Alder (iEDDA) reactions, which are known for their fast kinetics and excellent specificity . This makes it a valuable tool in the study of biological systems.

Fluorescence Imaging

One of the most interesting features of the iEDDA labeling strategy is that tetrazine-functionalized dyes, such as Cy5 tetrazine, are known to act as fluorogenic probes . This makes them ideal for fluorescence imaging, a crucial tool for understanding biological systems .

Synthesis of Biologically Important Molecules

The molecules possessing tetrazine moieties, like Cy5 tetrazine, belong to a special class of heterocyclic compounds . They have provided a new dimension to the design of biologically important organic molecules .

Labeling of Biological Molecules

Cy5 tetrazine is an excellent building block that can be readily used to label TCO-modified biological molecules for NIR fluorescence imaging and other fluorescence-based biochemical analysis . It is widely used for labeling TCO-modified peptides, proteins, and oligos .

Development of Fluorogenic Probes

Tetrazine-functionalized fluorogenic probes, like Cy5 tetrazine, are used in the development of various bioimaging applications . These probes are designed using traditional Pinner reaction and “Pinner-like” reactions for tetrazine synthesis .

Heterogeneous Catalysis and Photocatalysis

Tetrazines, including Cy5 tetrazine, have high chemical stability and rich nitrogen content, which leads to their practical applications in heterogeneous catalysis and photocatalysis .

Energy-Related Functions

Tetrazines are also used in energy-related functions due to their high chemical stability and rich nitrogen content .

Separation and Storage

Tetrazines have been used in separation and storage applications . Their high chemical stability and rich nitrogen content make them suitable for these applications .

Mécanisme D'action

Target of Action

Cy5 Tetrazine, also known as Sulfo-Cy5-Tetrazine, primarily targets TCO-modified biological molecules . These targets can include a wide range of biomolecules such as peptides, proteins, and oligonucleotides .

Mode of Action

The compound interacts with its targets through a bioorthogonal reaction known as the inverse electron demand Diels–Alder (IEDDA) reaction . In this reaction, a tetrazine-functionalized molecule, such as Cy5 Tetrazine, reacts with a TCO-functionalized molecule to form a stable conjugate via a dihydropyrazine moiety . This reaction is known for its extremely fast kinetics, making it a powerful tool for bioconjugation .

Biochemical Pathways

Instead, it provides a method for labeling these molecules, allowing them to be tracked and studied within various biological systems .

Pharmacokinetics

The iedda reaction it participates in is known for its rapid kinetics, suggesting that the compound could potentially be quickly and efficiently utilized in biological systems

Result of Action

The primary result of Cy5 Tetrazine’s action is the labeling of TCO-modified biological molecules . This allows these molecules to be visualized using near-infrared (NIR) fluorescence imaging and other fluorescence-based biochemical analyses . The labeled molecules can then be tracked and studied within various biological contexts .

Action Environment

The IEDDA reaction involving Cy5 Tetrazine can occur under mild conditions, such as room temperature, neutral pH, and in aqueous media . This suggests that the compound’s action, efficacy, and stability are likely to be influenced by these environmental factors.

Safety and Hazards

Orientations Futures

Cy5 tetrazine has been used to label biological molecules for fluorescence imaging and other fluorescence-based biochemical analysis . It is widely used for labeling peptides, proteins, and oligos . The IEDDA reaction between 1,2,4,5-tetrazine and strained alkene (such as trans-cyclooctene, TCO) is a well-established bioorthogonal reaction . This reaction has potential for extremely fast cycloaddition kinetics with TCO as the dienophile , opening up possibilities for future research and applications in various biological systems.

Propriétés

IUPAC Name |

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N7O10S3/c1-42(2)34-26-32(62(55,56)57)19-21-36(34)49(23-10-6-9-14-40(51)44-28-30-15-17-31(18-16-30)41-47-45-29-46-48-41)38(42)12-7-5-8-13-39-43(3,4)35-27-33(63(58,59)60)20-22-37(35)50(39)24-11-25-61(52,53)54/h5,7-8,12-13,15-22,26-27,29H,6,9-11,14,23-25,28H2,1-4H3,(H3-,44,51,52,53,54,55,56,57,58,59,60) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHSHKVHPUEYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N7O10S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cy5 tetrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)